A Technical Guide to the Natural Sources and Extraction of Gluconasturtiin
A Technical Guide to the Natural Sources and Extraction of Gluconasturtiin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconasturtiin, a phenethyl glucosinolate, is a naturally occurring secondary metabolite found predominantly in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, it yields phenethyl isothiocyanate (PEITC), a compound of significant interest in drug development due to its potential chemopreventive and antimicrobial properties. This guide provides an in-depth overview of the natural sources of gluconasturtiin, detailed protocols for its extraction, and an exploration of its biosynthetic pathway. The information presented herein is intended to support research and development efforts focused on this promising bioactive compound.
Natural Sources of Gluconasturtiin
Gluconasturtiin is widely distributed within the Brassicaceae family, with notable concentrations found in watercress (Nasturtium officinale) and horseradish (Armoracia rusticana)[1]. Its presence has also been documented in various other cruciferous vegetables, including broccoli sprouts and certain varieties of cabbage and mustard. The concentration of gluconasturtiin can vary significantly depending on the plant species, cultivar, growing conditions, and the specific plant tissue.
Quantitative Data on Gluconasturtiin Content
The following table summarizes the quantitative data on gluconasturtiin content in various Brassicaceae species, compiled from multiple studies. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods, units of measurement, and whether the analysis was performed on fresh or dry weight.
| Plant Species | Plant Part | Gluconasturtiin Content | Unit | Reference |
| Armoracia rusticana (Horseradish) | Roots | ~11% of total glucosinolates | % of total glucosinolates | [1] |
| Nasturtium officinale (Watercress) | Shoots | 82.51% of total glucosinolates | % of total glucosinolates | |
| Brassica rapa (Komatsuna) | 14.58 | μmol/100 g FW | ||
| Brassica rapa (Yellow Sarson) | 7.10 | μmol/100 g FW | ||
| Brassica rapa (Tai Cai) | 6.84 | μmol/100 g FW | ||
| Brassica rapa (Chinese Cabbage) | 6.50 | μmol/100 g FW | ||
| Brassica oleracea (Kale - Siberian) | 1.26 | mg/100 g FW | [2] | |
| Brassica juncea | Present | |||
| Brassica nigra | Present | |||
| Broccoli Sprouts | Trace amounts | [3] |
Note: FW = Fresh Weight, DW = Dry Weight.
Biosynthesis of Gluconasturtiin
Gluconasturtiin is an aromatic glucosinolate biosynthesized from the amino acid L-phenylalanine in a multi-step pathway[1]. The core structure of glucosinolates is assembled through a series of enzymatic reactions involving cytochrome P450 monooxygenases (CYPs), UDP-glucosyltransferases (UGTs), and sulfotransferases (SOTs).
The key steps in the biosynthesis of gluconasturtiin are:
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Conversion of L-phenylalanine to phenylacetaldoxime: This initial step is catalyzed by cytochrome P450 enzymes of the CYP79 family.
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Formation of a thiohydroximic acid intermediate: The aldoxime is further metabolized by a CYP83 family enzyme.
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S-Glucosylation: A glucose molecule is added by a UDP-glucosyltransferase (UGT74 family).
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Sulfation: The final step involves the sulfation of the desulfo-glucosinolate by a sulfotransferase to form gluconasturtiin.
Figure 1: Biosynthesis pathway of gluconasturtiin from L-phenylalanine.
Extraction of Gluconasturtiin
The extraction of gluconasturtiin from plant material requires careful consideration of the methodology to ensure the inactivation of the myrosinase enzyme, which can otherwise lead to the degradation of the target compound. Several methods have been developed, with variations in the solvent system and extraction temperature.
General Workflow for Gluconasturtiin Extraction and Analysis
The overall process for extracting and quantifying gluconasturtiin typically involves sample preparation, extraction, purification, and analysis by High-Performance Liquid Chromatography (HPLC).
Figure 2: General workflow for gluconasturtiin extraction and analysis.
Experimental Protocols
Below are detailed protocols for three common methods of glucosinolate extraction.
Protocol 1: Hot Methanol Extraction
This is a widely used method that effectively inactivates myrosinase.
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Sample Preparation:
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Freeze-dry fresh plant material to a constant weight.
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Grind the freeze-dried material to a fine powder using a mortar and pestle or a ball mill.
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Extraction:
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Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
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Add 1 mL of 70% (v/v) methanol, preheated to 75°C.
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Vortex the tube for 30 seconds.
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Incubate the tube in a heating block at 75°C for 10 minutes, with intermittent vortexing.
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Centrifuge the tube at 13,000 x g for 5 minutes.
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Carefully transfer the supernatant to a new tube.
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Repeat the extraction on the pellet with another 1 mL of hot 70% methanol.
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Pool the supernatants.
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Purification and Analysis:
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Proceed with anion-exchange chromatography for purification and subsequent HPLC analysis.
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Protocol 2: Cold Methanol Extraction
This method is less hazardous as it avoids boiling solvents.
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Sample Preparation:
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Follow the same procedure as in Protocol 1.
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Extraction:
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Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
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Add 1.5 mL of 80% (v/v) methanol at room temperature.
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Vortex the tube for 1 minute.
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Place the tube on a shaker or rotator for 30 minutes at room temperature.
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Centrifuge the tube at 13,000 x g for 10 minutes.
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Transfer the supernatant to a new tube.
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Purification and Analysis:
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Proceed with anion-exchange chromatography and HPLC analysis.
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Protocol 3: Boiling Water Extraction
This method uses water as the extraction solvent.
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Sample Preparation:
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Follow the same procedure as in Protocol 1.
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Extraction:
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Weigh approximately 200 mg of the powdered plant material into a 15 mL centrifuge tube.
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Add 5 mL of boiling deionized water.
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Vortex the tube for 1 minute.
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Incubate the tube in a boiling water bath for 10 minutes.
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Cool the tube to room temperature.
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Centrifuge at 4,000 x g for 15 minutes.
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Collect the supernatant.
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Purification and Analysis:
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Proceed with anion-exchange chromatography and HPLC analysis.
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Purification by Anion-Exchange Chromatography and Desulfation
For accurate quantification by HPLC, the extracted glucosinolates are typically purified and desulfated.
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Column Preparation:
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Prepare a small column with DEAE-Sephadex A-25 anion-exchange resin.
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Equilibrate the column with an appropriate buffer (e.g., 20 mM sodium acetate, pH 5.5).
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Loading and Washing:
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Load the crude extract onto the column.
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Wash the column with the equilibration buffer to remove impurities.
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Desulfation:
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Add a solution of purified aryl sulfatase (from Helix pomatia) to the column.
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Incubate overnight at room temperature to allow for the enzymatic removal of the sulfate group, converting the glucosinolates to their desulfo-counterparts.
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Elution:
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Elute the desulfo-glucosinolates from the column with deionized water.
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Analysis:
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Analyze the eluate by reverse-phase HPLC with UV detection (typically at 229 nm). Quantification is performed by comparing the peak areas to that of a known standard (e.g., desulfo-sinigrin).
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Conclusion
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and extraction of gluconasturtiin for researchers and professionals in the field of drug development and natural product chemistry. The provided data, pathways, and protocols offer a solid foundation for further investigation and utilization of this valuable bioactive compound. The variability in gluconasturtiin content across different plant sources and the importance of appropriate extraction techniques are critical considerations for obtaining high-quality extracts for research and development purposes.
